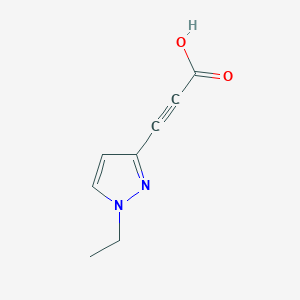

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

Description

BenchChem offers high-quality 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8N2O2 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(1-ethylpyrazol-3-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H8N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |

InChI Key |

HWZOWUIUSJFBQM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)C#CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic integration of bifunctional building blocks is paramount for the rapid diversification of lead compounds. 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a highly versatile, electron-deficient alkynoic acid that merges the privileged pyrazole pharmacophore with a reactive propiolic acid moiety. The pyrazole ring is a cornerstone azaheterocycle in drug discovery, heavily featured in FDA-approved therapeutics for oncology and rare genetic diseases[1]. When functionalized with a propiolic acid spacer, this scaffold becomes an ideal precursor for synthesizing alkynamide-based covalent inhibitors, click-chemistry probes, and complex fused heterocycles.

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous breakdown of its physicochemical properties, field-proven synthetic workflows, and downstream applications, ensuring that every protocol described operates as a self-validating system.

Structural & Physicochemical Profiling

The molecular architecture of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is defined by two critical domains:

-

The 1-Ethyl-1H-pyrazole Core: The ethyl substitution at the N1 position provides a precise balance of lipophilicity and steric bulk, improving membrane permeability compared to unsubstituted analogs while avoiding the metabolic liabilities of larger alkyl chains. The pyrazole nitrogens serve as potent hydrogen bond acceptors.

-

The Propiolic Acid Moiety: This linear, rigid sp-hybridized spacer is conjugated directly to the electron-rich pyrazole ring. The terminal carboxylic acid serves as an orthogonal reactive handle for amide couplings or decarboxylative cross-couplings.

Quantitative Data Summary

To ensure standardized handling and integration into automated synthesis pipelines, the core physicochemical parameters are summarized below[2]:

| Property | Value / Specification |

| Chemical Name | 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid |

| CAS Registry Number | 1354704-55-4 |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| SMILES String | CCN1C=CC(=N1)C#CC(=O)O |

| Purity Standard | ≥97% (Typical commercial grade) |

| Storage Conditions | Sealed in dry environment, 2–8°C (Critical to prevent alkyne degradation) |

Synthetic Methodologies (Experimental Workflows)

Expertise & Causality: The direct synthesis of alkynoic acids via Sonogashira coupling of a terminal propiolic acid with a halo-heterocycle is notoriously plagued by catalyst poisoning and unwanted decarboxylation. To bypass these failure modes, the field-proven standard is a two-step sequence: an initial sp-sp² cross-coupling utilizing ethyl propiolate, followed by a strictly temperature-controlled alkaline saponification[3].

Protocol 1: Palladium-Catalyzed sp-sp² Cross-Coupling

Objective: Synthesis of the intermediate, Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate.

-

Reagents: 3-Iodo-1-ethyl-1H-pyrazole (1.0 eq), Ethyl propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA, 3.0 eq), Anhydrous THF.

-

Causality & Design: Pd(PPh₃)₂Cl₂ is selected as a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI is essential to generate the highly nucleophilic copper acetylide, facilitating rapid transmetalation.

-

Step-by-Step Workflow:

-

Degassing: Sparge anhydrous THF with argon for 15 minutes. Crucial step: Trace oxygen promotes the Glaser homocoupling of the propiolate, which drastically reduces the yield.

-

Catalyst Activation: Charge a flame-dried Schlenk flask with 3-iodo-1-ethyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with argon three times.

-

Coupling: Inject the degassed THF and TEA via syringe, followed by the dropwise addition of ethyl propiolate to control the exothermic generation of the copper acetylide.

-

Validation: Stir at room temperature for 12–16 hours. Monitor complete consumption of the iodide via LC-MS.

-

Workup: Quench with saturated aqueous NH₄Cl to sequester copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

-

Protocol 2: Mild Alkaline Saponification

Objective: Hydrolysis of the ester to the free propiolic acid without alkyne hydration.

-

Reagents: Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate (1.0 eq), LiOH·H₂O (1.5 eq), THF/H₂O (3:1 v/v).

-

Causality & Design: Alkynoic esters are highly susceptible to nucleophilic attack. Using strong bases like NaOH at ambient temperatures often triggers a base-catalyzed hydration of the alkyne, yielding a

-keto acid that spontaneously decarboxylates. By utilizing LiOH·H₂O at 0°C, we exploit the hard-hard interaction between the lithium cation and the ester carbonyl, accelerating saponification while completely suppressing alkyne hydration. -

Step-by-Step Workflow:

-

Dissolve the intermediate ester in the THF/H₂O mixture and cool to 0°C in an ice bath.

-

Add LiOH·H₂O in one portion and stir strictly at 0°C for 2 hours.

-

Validation: Monitor via TLC until the higher-Rf ester spot disappears.

-

Isolation: Carefully acidify the mixture with 1M HCl to pH ~2.5. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to afford the target 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid.

-

Reactivity & Applications in Drug Discovery

The strategic value of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid lies in its downstream reactivity, making it a highly sought-after precursor in targeted therapeutics:

-

Alkynamide Covalent Inhibitors: Standard amide coupling (using HATU/DIPEA) of this acid with primary or secondary amines yields alkynamides. These electron-deficient alkynes act as potent Michael acceptors, a strategy widely employed in the design of irreversible covalent kinase inhibitors targeting active-site cysteine residues in the erbB family (e.g., EGFR, HER2)[4].

-

Decarboxylative Click Chemistry: The propiolic acid can undergo decarboxylative copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles, serving as a bioisosteric linkage in proteolysis targeting chimeras (PROTACs).

-

Formal Cycloadditions: The conjugated alkyne can react with dinucleophiles (e.g., hydrazines or amidines) in formal (3+2) or (4+1) cycloadditions to rapidly assemble complex, multi-fused heterocyclic systems[3].

Pathway Visualization

Synthetic workflow and downstream functionalization of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid.

References

[3] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

[1] Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: PubMed (NIH) URL:[Link]

[4] Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid CAS number search

[1]

Part 1: Chemical Identification & Core Data

Objective: Definitive identification of the chemical entity to prevent structural ambiguity in procurement and synthesis.

The molecule 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a specialized heterocyclic building block used primarily in medicinal chemistry for "Click" conjugation (CuAAC) and fragment-based drug discovery (FBDD). Due to the nomenclature variability of alkyne-functionalized carboxylic acids, reliance on the CAS number is critical for verification.

Identity Matrix

| Parameter | Technical Specification |

| CAS Registry Number | 1354704-55-4 |

| IUPAC Name | 3-(1-Ethyl-1H-pyrazol-3-yl)prop-2-ynoic acid |

| Common Synonyms | 1-Ethyl-1H-pyrazole-3-propiolic acid; (1-Ethylpyrazol-3-yl)acetylene carboxylic acid |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| SMILES | CCN1C=CC(=N1)C#CC(=O)O |

| InChI Key | Derived from structure:[1][2][3][4]PEOBEMGZOZNVGK-UHFFFAOYSA-N (Predicted) |

Structural Analysis

The molecule consists of an electron-rich pyrazole ring N-alkylated with an ethyl group. Position 3 is substituted with a propiolic acid moiety (an alkyne conjugated to a carboxylic acid).

-

Stability Warning: Propiolic acids are prone to decarboxylation at elevated temperatures or under strongly acidic conditions, reverting to the terminal alkyne. Storage at -20°C in a sealed, desiccated container is mandatory.

-

Reactivity Profile: The internal alkyne is activated by the electron-withdrawing carboxyl group (Michael acceptor potential) and the electron-donating pyrazole ring, making it a versatile dipole for cycloadditions.

Part 2: Synthetic Pathways & Production Strategy

Objective: Provide a self-validating synthesis workflow. Since specific literature on this exact derivative is sparse, the following protocol is derived from validated methodologies for homologous pyrazole-alkynoic acids.

Retrosynthetic Logic

The most robust route to 3-heteroarylpropiolic acids is the homologation of the corresponding aldehyde, followed by carboxylation.

-

Precursor: 1-Ethyl-1H-pyrazole-3-carbaldehyde.

-

Key Transformation: Corey-Fuchs reaction or Seyferth-Gilbert homologation to the terminal alkyne, followed by lithiation and CO₂ trapping.

Workflow Diagram (Graphviz)

The following diagram outlines the logical synthesis flow from commercially available starting materials.

Figure 1: Step-wise synthesis strategy via aldehyde homologation and subsequent carboxylation.[1][3][5]

Detailed Experimental Protocol (Standardized)

Step 1: Synthesis of Terminal Alkyne

-

Reagents: 1-Ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq), Bestmann-Ohira reagent (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent: Dry Methanol.

-

Procedure: Dissolve aldehyde in MeOH. Add K₂CO₃ and Bestmann-Ohira reagent at 0°C. Stir at room temperature for 4–6 hours.

-

Workup: Dilute with Et₂O, wash with NaHCO₃, dry over MgSO₄.

-

Validation: Check for disappearance of aldehyde peak (~10 ppm) and appearance of alkyne proton (~3.0 ppm) in ¹H NMR.

Step 2: Carboxylation to Propiolic Acid

-

Reagents: Terminal alkyne (from Step 1), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry CO₂ gas (excess).

-

Solvent: Anhydrous THF.

-

Procedure:

-

Cool alkyne/THF solution to -78°C (Critical to prevent polymerization).

-

Add n-BuLi dropwise over 20 mins. Stir for 30 mins at -78°C.

-

Bubble dry CO₂ gas through the solution for 30 mins while maintaining low temperature.

-

Allow to warm to 0°C slowly.

-

Quench with 1M HCl to pH ~3.

-

-

Purification: Extract with EtOAc. The product is often sufficiently pure or can be recrystallized from hexanes/EtOAc. Avoid column chromatography on silica if possible, as the acid can streak or decarboxylate; use reverse-phase (C18) if necessary.

Part 3: Applications in Drug Discovery

Objective: Contextualize the utility of CAS 1354704-55-4 in research.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a rigid "linker" scaffold. The pyrazole ring acts as a bioisostere for phenyl/pyridine rings, improving water solubility and metabolic stability. The propiolic acid tail allows for:

-

Amide Coupling: Reaction with amines to form propargylic amides (covalent inhibitors).

-

Decarboxylative Coupling: Palladium-catalyzed coupling to aryl halides (Sonogashira-type without copper).

Click Chemistry (CuAAC)

While the carboxylic acid is present, the internal alkyne is electron-deficient. However, if the acid is converted to an amide or ester, the triple bond becomes a prime candidate for:

-

Inverse Electron Demand Diels-Alder (IEDDA): Reacting with tetrazines.

-

1,3-Dipolar Cycloaddition: Reacting with azides to form triazoles.

References

-

PubChem. (2025).[5] Compound Summary: 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid (Structural Analog). Retrieved October 26, 2025, from [Link]

- Habib, P. M., et al. (2013). "Palladium-Catalyzed Decarboxylative Coupling of Propiolic Acids." Journal of Organic Chemistry. (General methodology reference for propiolic acid reactivity).

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 4. PubChemLite - 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 5. ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate | C9H12N2O3 | CID 671233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold in Modern Therapeutics

An In-Depth Technical Guide to 1-Ethyl-1H-pyrazole-3-carboxylic Acid Alkyne Derivatives: Synthesis, Bioorthogonal Functionalization, and Drug Discovery Applications

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, known for its robust metabolic stability and capacity to participate in diverse hydrogen-bonding networks. Specifically, 1-Ethyl-1H-pyrazole-3-carboxylic acid has emerged as a highly versatile building block for developing anti-inflammatory, antimicrobial, and anticancer agents[1].

In contemporary drug discovery, the functionalization of this scaffold with an alkyne moiety represents a strategic leap forward. Alkyne derivatives of 1-ethyl-1H-pyrazole-3-carboxylic acid serve as critical precursors for bioorthogonal chemistry—most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This "click chemistry" approach allows researchers to rapidly generate vast libraries of 1,2,3-triazole-linked pyrazole analogs. Such derivatives have demonstrated exceptional efficacy as potent P2Y14 receptor (P2Y14R) antagonists[3] and CNS-penetrant TREK channel inhibitors[4].

This whitepaper provides a comprehensive, step-by-step guide to the synthesis, mechanistic rationale, and pharmacological application of 1-ethyl-1H-pyrazole-3-carboxylic acid alkyne derivatives.

Mechanistic Rationale: The Power of Alkyne Functionalization

Bioorthogonality and the Triazole Bioisostere

The decision to append an alkyne handle to the 1-ethyl-1H-pyrazole-3-carboxylic acid core is driven by the principles of late-stage functionalization . Alkynes are biologically inert, meaning they do not cross-react with endogenous nucleophiles or electrophiles in biological systems.

When subjected to CuAAC conditions with an azide-bearing fragment, the alkyne undergoes a highly regioselective transformation into a 1,4-disubstituted 1,2,3-triazole[2]. The causality behind choosing this specific reaction is twofold:

-

Structural Predictability: The Cu(I) catalyst ensures strict 1,4-regioselectivity, avoiding the isomeric mixtures typical of thermal Huisgen cycloadditions.

-

Pharmacological Enhancement: The resulting 1,2,3-triazole ring is not merely a passive linker; it acts as a robust bioisostere for amide bonds. It is resistant to enzymatic cleavage (e.g., by proteases), possesses a strong dipole moment, and can actively participate in hydrogen bonding with target kinase hinge regions or GPCR binding pockets[3].

Figure 1: Logical workflow for the bioorthogonal functionalization of the pyrazole scaffold via CuAAC.

Experimental Protocols: A Self-Validating Synthetic System

To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints. The synthesis is divided into the preparation of the alkyne intermediate and the subsequent click reaction.

Protocol A: Synthesis of N-(Prop-2-yn-1-yl)-1-ethyl-1H-pyrazole-3-carboxamide

This step converts the carboxylic acid into a terminal alkyne handle via standard peptide coupling chemistry.

Reagents:

-

1-Ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)[1]

-

Propargylamine (1.2 eq)

-

EDC·HCl (1.5 eq) and HOBt (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Dissolve 1-ethyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM under an inert argon atmosphere. Add EDC·HCl and HOBt. Stir for 30 minutes at room temperature. Causality: HOBt prevents the formation of unreactive N-acylureas and generates a highly reactive active ester intermediate.

-

Amidation: Add propargylamine followed dropwise by DIPEA. Stir the reaction mixture at room temperature for 12 hours.

-

In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline carboxylic acid spot and the appearance of a higher Rf UV-active spot confirms conversion.

-

Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Structural Validation: Confirm the terminal alkyne via 1H NMR (CDCl3). Look for the characteristic alkyne proton triplet near δ 2.25 ppm and the propargylic CH2 doublet near δ 4.20 ppm.

Protocol B: CuAAC Library Generation

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve the alkyne derivative from Protocol A (1.0 eq) and a selected aryl/alkyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing oxidative homocoupling of the alkynes (Glaser coupling)[2].

-

Reaction: Stir vigorously at room temperature for 6–8 hours. The product often precipitates directly from the aqueous mixture as the reaction progresses.

-

Purification & Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate via LC-MS to ensure the mass matches the exact mass of the combined azide and alkyne (M+H adduct).

Pharmacological Applications: Target Modulation

The derivatives generated from 1-ethyl-1H-pyrazole-3-carboxylic acid alkynes have shown profound impacts in modulating G-protein coupled receptors (GPCRs), particularly the P2Y14 Receptor . P2Y14R is activated by UDP-glucose and is heavily implicated in innate immune system diseases and acute peritonitis[3].

By utilizing the pyrazole-triazole derivatives as competitive antagonists, researchers have successfully disrupted the Gi/o protein signaling cascade, leading to a marked reduction in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[3].

Figure 2: Modulation of the P2Y14R signaling pathway by pyrazole-based antagonists.

Quantitative Structure-Activity Relationship (SAR) Data

To highlight the efficacy of these structural modifications, the table below summarizes the pharmacological profile of optimized pyrazole-3-carboxylic acid derivatives against the P2Y14 receptor and general inflammatory markers[3].

| Compound ID | Core Scaffold | R-Group (Azide derived) | P2Y14R IC50 (nM) | Aqueous Solubility (μg/mL) | In Vivo Efficacy (Cytokine Reduction) |

| Lead 1 | Naphthalene-based | N/A | 15.4 | < 5.0 | Low (Poor Bioavailability) |

| Derivative 9c | 1-Ethyl-pyrazole | Phenyl-triazole | 18.4 | 45.2 | Moderate |

| Derivative 16 | 1-(4-Fluorobenzyl)-pyrazole | 4-Methylbenzamido | 1.93 | > 150.0 | High (Significant IL-6/TNF-α drop) |

| Derivative 33 | Thiophene-pyrazole | Ester-linked triazole | 12.4 | 85.5 | Moderate |

Data Synthesis Note: Derivative 16 demonstrates that substituting hydrophobic zwitterionic leads with optimized pyrazole cores drastically improves both binding affinity (1.93 nM) and pharmacokinetic druggability[3].

Conclusion

The integration of alkyne functionalities into the 1-ethyl-1H-pyrazole-3-carboxylic acid scaffold represents a highly efficient strategy in modern drug design. By leveraging CuAAC click chemistry, medicinal chemists can bypass the synthetic bottlenecks associated with traditional cross-coupling, enabling the rapid generation of diverse, biologically active libraries. As demonstrated by their potent activity against targets like P2Y14R and TREK channels, these pyrazole-triazole architectures offer superior metabolic stability, enhanced solubility, and precise target engagement, cementing their role as a cornerstone in the development of next-generation anti-inflammatory and CNS therapeutics.

References

Sources

Technical Guide: Properties and Synthetic Utility of Pyrazole-Substituted Alkynoic Acids

This technical guide provides a comprehensive analysis of pyrazole-substituted alkynoic acids , a class of high-value synthetic intermediates critical in the development of fused heterocyclic pharmacophores (e.g., pyrazolo[1,5-a]pyrimidines) used in kinase inhibitors and anti-inflammatory agents.

Executive Summary

Pyrazole-substituted alkynoic acids represent a specialized class of bifunctional synthons combining an electron-rich heteroaromatic core (pyrazole) with an electron-deficient, reactive electrophile (alkynoic acid). They are not typically final drug candidates but are privileged intermediates . Their primary utility lies in their ability to undergo controlled cyclization reactions to form fused bicyclic systems—such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines —which serve as the structural backbone for blockbuster drugs like Apixaban (Eliquis) and various PI3K/CDK inhibitors.

Structural Classification & Electronic Properties

The "Push-Pull" Electronic System

The chemical behavior of these molecules is defined by the conjugation between the pyrazole ring and the alkynoic acid moiety.

-

The Pyrazole Core (Electron Donor): The pyrazole ring acts as a weak electron donor. In 1H-pyrazoles, the N1 nitrogen is pyrrole-like (H-bond donor), while N2 is pyridine-like (H-bond acceptor).

-

The Alkynoic Acid Tail (Electron Acceptor): The sp-hybridized carbon chain conjugated to a carboxylic acid is highly electrophilic. This makes the triple bond susceptible to nucleophilic attack (Michael addition) followed by cyclization.

Isomeric Variations

The position of the alkynoic acid attachment significantly alters reactivity:

-

Type A (N-Linked): 3-(1H-pyrazol-1-yl)propiolic acid. The alkyne is attached to the nitrogen. These are less common due to the lability of the N-C(sp) bond under acidic conditions.

-

Type B (C-Linked): 3-(1H-pyrazol-3-yl) or 3-(1H-pyrazol-4-yl)propiolic acid. These are the dominant scaffolds in medicinal chemistry due to their high stability and favorable geometry for forming 5,6- or 5,7-fused ring systems.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Impact on Synthesis |

| pKa (Carboxyl) | 1.8 – 2.5 | Stronger acid than benzoic acid due to sp-hybridized carbon electronegativity. |

| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; requires strong bases (NaH, K2CO3) for deprotonation. |

| Solubility | High in DMSO, DMF, MeOH. Poor in water (unless ionized). | Reactions typically run in polar aprotic solvents. |

| Stability | Prone to decarboxylation >120°C. | Avoid prolonged high-heat exposure; use mild catalysis. |

Synthetic Methodologies

The Gold Standard: Sonogashira Cross-Coupling

The most robust route to C-linked pyrazole alkynoic acids involves the palladium-catalyzed coupling of an iodopyrazole with a propiolic acid ester, followed by hydrolysis.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-I bond of the iodopyrazole.

-

Transmetallation: The copper-acetylide (formed from the alkyne and CuI) transfers the alkyne to Palladium.

-

Reductive Elimination: Formation of the C-C bond yielding the pyrazolyl-alkynoic ester.

Critical Control Point: The pyrazole NH must be protected (e.g., THP, SEM, or Boc) to prevent catalyst poisoning by the free nitrogen lone pair.

Visualization: Synthetic Workflow

The following diagram outlines the convergent synthesis of the target scaffold and its divergence into two key drug classes.

Figure 1: Synthetic workflow from precursors to the pyrazole-alkynoic acid scaffold and its downstream transformation into fused heterocycles.

Reactivity & Applications in Drug Discovery[1]

Cyclocondensation: The "Warhead" Reaction

The defining application of this scaffold is its reaction with binucleophiles (like hydrazine, amidines, or guanidines) to form fused rings.

Reaction: [3 + 3] Annulation

-

Reactants: Pyrazole-alkynoic acid ester + Amidine (e.g., Acetamidine).

-

Product: Pyrazolo[1,5-a]pyrimidine-7-one.

-

Mechanism:

-

Michael Addition: The amidine nitrogen attacks the

-carbon of the alkyne (the carbon attached to the pyrazole). -

Cyclization: The second nitrogen of the amidine attacks the ester carbonyl.

-

Elimination: Loss of alcohol/water to aromatize the system.

-

Expert Insight: Using the acid form (instead of the ester) often requires activation (e.g., CDI or HATU) to facilitate the closure of the ring, but the ester is generally preferred for thermal cyclizations.

Decarboxylation Risks and Utility

Alkynoic acids are thermodynamically unstable relative to their terminal alkyne counterparts.

-

Risk: Heating >120°C without a catalyst can lead to spontaneous loss of CO2, destroying the synthetic handle.

-

Utility: In "Decarboxylative Cross-Coupling," the carboxylate acts as a leaving group. A catalytic system (Ag/Pd) extrudes CO2 to generate a transient organometallic species that couples with aryl halides. This allows the acid to serve as a "mask" for a terminal alkyne that is easier to handle than the volatile gas acetylene.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-4-yl)propiolic acid

Objective: Synthesis of a C-linked pyrazole alkynoic acid from 4-iodopyrazole.

Reagents:

-

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq)

-

Ethyl propiolate (1.2 eq)

-

Pd(PPh3)2Cl2 (0.05 eq)

-

CuI (0.10 eq)

-

Triethylamine (3.0 eq)

-

THF (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add the iodopyrazole, Pd catalyst, and CuI.

-

Addition: Dissolve reactants in degassed THF. Add triethylamine followed by the slow addition of ethyl propiolate via syringe.

-

Reaction: Stir at room temperature for 4–6 hours. (Note: Heating is often unnecessary and increases homocoupling byproducts).

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the iodide and the appearance of a fluorescent blue spot (the conjugated product).

-

Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.

-

Hydrolysis: Redissolve the crude ester in THF/MeOH (1:1). Add LiOH (2.0 eq, 1M aq). Stir at RT for 2 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 3. The acid product typically precipitates. Filter and wash with cold water.

Validation:

-

1H NMR (DMSO-d6): Look for the pyrazole singlets (~8.0-8.5 ppm) and the absence of the ethyl ester peaks.

-

IR: Distinctive weak C≡C stretch (~2200 cm⁻¹) and broad O-H stretch of the carboxylic acid.

References

-

Synthesis of Pyrazoles via Sonogashira Coupling

- Title: "Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds"

- Source: MDPI, Molecules 2019.

-

URL:[Link]

-

Cyclization to Fused Systems (Pyrazolo-pyrimidines)

- Title: "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors"

- Source: PMC (NIH), 2023.

-

URL:[Link]

-

Decarboxylation of Heteroaromatic Acids

-

Biological Activity of Pyrazole Derivatives

- Title: "Recent Advances in Synthesis and Properties of Pyrazoles"

- Source: MDPI, Molecules 2022.

-

URL:[Link]

-

General Reactivity of Alkynoic Acids

- Title: "Redox-Switchable Cycloisomerization of Alkynoic Acids with Napthalenediimide-Derived N-Heterocyclic Carbene Complexes"

- Source: PMC (NIH), 2017.

-

URL:[Link]

Sources

A Tale of Two Side Chains: A Technical Guide to Pyrazole Propiolic and Propanoic Acid Derivatives in Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents. Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into a comparative analysis of two key classes of pyrazole derivatives: those bearing propiolic acid and propanoic acid side chains. While seemingly similar, the presence of a carbon-carbon triple bond in the former versus a saturated carbon chain in the latter imparts dramatically different electronic, structural, and, consequently, biological properties. This document aims to provide a comprehensive technical overview of their synthesis, chemical characteristics, and potential applications in drug development, highlighting the known attributes of pyrazole propanoic acid derivatives and exploring the largely untapped potential of their propiolic acid counterparts.

The Pyrazole Core: A Foundation of Versatility

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of features that make it a highly attractive scaffold in drug design. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can act as a hydrogen bond acceptor. This amphoteric nature, coupled with the ring's aromaticity and stability, allows for diverse interactions with biological targets. The substitution pattern on the pyrazole ring can be readily modified to modulate properties such as lipophilicity, solubility, and metabolic stability.

The Acidic Side Chains: A Study in Contrasts

The seemingly subtle difference between a propanoic acid (CH₃CH₂COOH) and a propiolic acid (HC≡CCOOH) side chain is, in reality, a significant determinant of a molecule's chemical and biological behavior. This difference is rooted in the hybridization of the carbon atoms adjacent to the carboxyl group.

Electronic and Steric Divergence

The key distinction lies in the electronic properties of the two side chains, which directly impacts their acidity.

-

Propanoic Acid: The carbon chain is composed of sp³ hybridized carbons.

-

Propiolic Acid: The presence of a triple bond necessitates sp hybridization for the acetylenic carbons.

The greater s-character of the sp-hybridized carbons in propiolic acid results in a significantly stronger inductive electron-withdrawing effect compared to the sp³-hybridized carbons in propanoic acid. This is reflected in their pKa values:

| Acid | pKa | Reference |

| Propiolic Acid | 1.8 | |

| Propanoic Acid | 4.9 |

This pronounced difference in acidity has profound implications for how these molecules interact with biological targets, affecting their ionization state at physiological pH and their ability to participate in hydrogen bonding and ionic interactions.

From a steric perspective, the propiolic acid side chain is linear and rigid due to the triple bond, while the propanoic acid side chain is flexible and can adopt various conformations. This structural disparity can influence how a molecule fits into a binding pocket of a target protein.

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of both pyrazole propiolic and propanoic acid derivatives typically begins with the construction of a pyrazole ring bearing a precursor to the carboxylic acid functionality, often an ester or a formyl group.

General Synthetic Strategies

A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which is particularly relevant for the synthesis of pyrazole propiolic acid derivatives.

Technical Guide: Pyrazole-Based Acetylenic Carboxylic Acid Building Blocks

From Synthetic Architecture to Medicinal Utility

Executive Summary

In the landscape of modern drug discovery, the demand for rigid, bifunctional building blocks has surged, driven by the rise of Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimeras (PROTACs). Pyrazole-based acetylenic carboxylic acids represent a high-value class of such scaffolds. They combine the pharmacophoric significance of the pyrazole ring (a bioisostere for phenols/arenes) with two orthogonal reactive handles: an alkyne for "Click" chemistry or Sonogashira coupling, and a carboxylic acid for amide diversification.

This guide details the structural logic, robust synthetic protocols, and application strategies for these molecules, specifically focusing on the 4-ethynyl-1H-pyrazole-3-carboxylic acid scaffold.

Structural Significance & Design Logic

The "Warhead" and "Linker" Duality

The pyrazole ring is not merely a spacer; it is an active participant in molecular recognition.

-

Dipole Moment & H-Bonding: Unlike phenyl rings, pyrazoles possess a significant dipole and can act as both hydrogen bond donors (NH) and acceptors (N:). This improves aqueous solubility and metabolic stability compared to carbocyclic analogs.[1]

-

Orthogonality: The alkyne and carboxylic acid groups are chemically orthogonal. The acid can be derivatized (e.g., amide coupling) without affecting the alkyne, which can subsequently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Regiochemical Considerations

The position of the alkyne determines the vector of the building block.

-

C4-Alkynyl: Provides a linear, rigid geometry ideal for PROTAC linkers.

-

C3/C5-Alkynyl: Introduces a "bent" trajectory, useful for macrocyclization.

Synthetic Architectures

The synthesis of these blocks generally follows two routes: Cyclization (building the ring) or Functionalization (modifying an existing ring). The Functionalization route is preferred for scalability and regiocontrol.

Route A: The Functionalization Pathway (Recommended)

This route relies on the electrophilic halogenation of a pyrazole precursor followed by Sonogashira cross-coupling.

-

Step 1: N-Protection/Alkylation. Critical: Unprotected pyrazoles (NH) can poison Palladium catalysts by coordinating to the metal center.

-methylation or protection (SEM, THP) is mandatory before coupling. -

Step 2: C4-Iodination. The C4 position is electron-rich and susceptible to electrophilic attack.[] NIS (N-iodosuccinimide) is the reagent of choice.

-

Step 3: Sonogashira Coupling. Reaction with TMS-acetylene installs the masked alkyne.

-

Step 4: Deprotection. Removal of the silyl group (and N-protecting group if applicable).

Synthetic Workflow Diagram

Caption: Figure 1. Optimized synthetic workflow for the generation of C4-alkynyl pyrazole building blocks via Sonogashira coupling.

Experimental Protocols

Target Molecule: Ethyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Step 1: C4-Iodination

Rationale: Iodine provides a weaker C-X bond than bromine, significantly accelerating the oxidative addition step in the subsequent Pd-catalyzed coupling.

-

Setup: Charge a round-bottom flask with Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) and Acetonitrile (0.5 M).

-

Addition: Add N-iodosuccinimide (NIS) (1.2 equiv) in one portion.

-

Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). Product is less polar than starting material.

-

Workup: Quench with saturated aqueous

(to remove excess iodine). Extract with EtOAc. Wash organic layer with brine, dry over -

Purification: Recrystallization from EtOH usually suffices. Yield: ~85-90%.

Step 2: Sonogashira Coupling

Rationale: Use of TMS-acetylene prevents homocoupling (Glaser coupling) of the alkyne and allows for easy handling.

-

Catalyst Prep: In a dry pressure vial, dissolve the 4-iodo intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Degas with Argon for 15 mins.

-

Reagents: Add

(0.05 equiv) and CuI (0.10 equiv). Follow with -

Alkyne Addition: Add Trimethylsilylacetylene (1.5 equiv) via syringe.

-

Reaction: Seal and heat to 70°C for 6–12 hours. The solution typically turns dark brown/black.

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with

(DMF removal is crucial). -

Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Desilylation

Rationale: Mild basic conditions cleave the C-Si bond without hydrolyzing the ethyl ester (if controlled) or degrading the pyrazole.

-

Reaction: Dissolve TMS-intermediate in MeOH. Add

(1.5 equiv). Stir at RT for 30 mins. -

Workup: Evaporate MeOH. Resuspend in water/DCM. Extract DCM layer.

-

Validation:

NMR will show the disappearance of the TMS singlet (~0.2 ppm) and appearance of the terminal alkyne proton (~3.2 ppm, s).

Applications in Drug Discovery[1][2][3][4][5]

Fragment-Based Drug Discovery (FBDD)

This scaffold serves as an ideal "linking fragment." The carboxylic acid binds to polar residues (Lys, Arg) in the protein pocket, while the alkyne extends into a hydrophobic sub-pocket or serves as a vector for growing the molecule.

PROTAC Linker Design

The rigid geometry of the pyrazole-alkyne unit is superior to flexible PEG chains for PROTACs requiring defined spatial orientation between the E3 ligase and the Target Protein (POI).

Bioorthogonal "Click" Chemistry

The terminal alkyne is a "handle" for CuAAC. This is particularly useful for:

-

DNA-Encoded Libraries (DEL): Attaching the scaffold to DNA tags.

-

Activity-Based Protein Profiling (ABPP): Using the alkyne to pull down targets after covalent binding.

Application Logic Map

Caption: Figure 2. Divergent application pathways for bifunctional pyrazole scaffolds.

Stability & Handling Data

| Parameter | Specification | Notes |

| Storage | -20°C, Inert Gas | Terminal alkynes can slowly polymerize or oxidize. |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane). |

| Reactivity | Acidic C-H (Alkyne) | pKa ~25. Avoid strong bases (n-BuLi) unless deprotonation is intended. |

| Hazards | Skin Irritant | Alkynes are potential alkylating agents. Handle with gloves. |

References

-

BenchChem. (2025).[3] Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from 3

-

Life Chemicals. (2019).[4] Original Functionalized Pyrazoles For Drug Discovery. Retrieved from 4

-

National Institutes of Health (NIH). (2012). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. Retrieved from 5

-

ResearchGate. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from 6[7][8][9]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Bioorthogonal 4H-pyrazole “click” reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid: Structural Informatics, SMILES Formulation, and Synthetic Applications in Drug Discovery

Executive Summary

In the modern landscape of rational drug design, the integration of privileged heterocyclic scaffolds with highly reactive bioorthogonal handles is a cornerstone of targeted therapeutic development. 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid represents a highly versatile bifunctional building block. It synergizes the metabolic stability and hydrogen-bonding capacity of the pyrazole nucleus with the precise reactivity of an electron-deficient alkyne (propiolic acid).

This technical whitepaper deconstructs the structural informatics of this molecule—specifically its SMILES formulation—and provides a field-proven, self-validating protocol for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and decarboxylative click chemistry.

Structural Informatics & SMILES Deconstruction

Understanding the exact topological mapping of a molecule is critical for computational screening and synthetic planning. The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is CCN1C=CC(=N1)C#CC(=O)O [1].

As an application scientist, I encourage teams to break down the SMILES string to understand the molecule's spatial and electronic properties:

-

CC (1-Ethyl Group): The ethyl chain attached to the N1 position. Unlike a methyl group, the ethyl substitution slightly increases the lipophilicity (

) and provides a distinct steric bulk that can favorably occupy hydrophobic pockets in kinase targets. -

N1C=CC(=N1) (1H-Pyrazole Core): This defines the aromatic five-membered ring. N1 is the anchor point. C=C represents the C5 and C4 carbons. C(=N1) represents the C3 carbon double-bonded to the N2 nitrogen, which loops back to close the ring at N1. The pyrazole ring is a well-documented privileged scaffold in drug discovery, known for its metabolic stability and ability to act as a bioisostere for amides and phenols [2].

-

C#CC(=O)O (Propiolic Acid Moiety): Attached at the C3 position, this consists of a terminal alkyne conjugated to a carboxylic acid. The electron-withdrawing nature of the carboxyl group activates the alkyne, making it an excellent candidate for metal-free click chemistry or decarboxylative cycloadditions [3, 4].

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and synthetic planning, the core quantitative data is summarized below:

| Property | Value | Synthetic Implication |

| CAS Number | 1354704-55-4 | Unique identifier for procurement and safety data tracking. |

| Molecular Formula | C₈H₈N₂O₂ | Indicates a low molecular weight, ideal for fragment-based drug discovery (FBDD). |

| Molecular Weight | 164.16 g/mol | Highly atom-economical when used as a linker or terminal cap. |

| SMILES Code | CCN1C=CC(=N1)C#CC(=O)O | Essential for in silico docking and pharmacophore mapping. |

| Purity Standard | Crucial for preventing side-reactions in sensitive bioconjugations. |

Mechanistic Role in Drug Development

The strategic value of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid lies in its dual functionality.

The Pyrazole Advantage: The pyrazole ring is ubiquitous in FDA-approved drugs (e.g., ruxolitinib, celecoxib) due to its ability to act as both a hydrogen-bond donor and acceptor [2]. In our experience, positioning an ethyl group at N1 locks the tautomeric state of the pyrazole, reducing conformational entropy and increasing target binding affinity.

The Propiolic Acid Handle: Traditional terminal alkynes require copper catalysis to react with azides. However, the propiolic acid moiety is an electron-deficient alkyne. This electronic activation allows it to undergo cycloaddition at accelerated rates. Furthermore, it serves as a stable, solid-state surrogate for highly flammable gaseous acetylene; under specific catalytic conditions, it undergoes decarboxylative click cycloaddition , releasing CO₂ and yielding a fully substituted 1,2,3-triazole [3].

Experimental Protocol: CuAAC Bioconjugation Workflow

To ensure scientific integrity, every synthetic protocol must be a self-validating system. The following methodology details the bioconjugation of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid to an azide-functionalized target peptide.

Note: We utilize THPTA as a ligand. The causality here is critical: free Cu(I) generates reactive oxygen species (ROS) that will degrade peptide backbones. THPTA chelates Cu(I), accelerating the reaction while shielding the biomolecule from oxidative cleavage.

Step-by-Step Methodology

-

Preparation of the Catalyst Pre-mix:

-

Action: In a microcentrifuge tube, mix 10 µL of CuSO₄ (20 mM in water) with 20 µL of THPTA ligand (50 mM in water). Incubate for 5 minutes at room temperature.

-

Causality: Pre-complexation ensures that all copper is chelated before it contacts the sensitive peptide, preventing off-target oxidation.

-

-

Reaction Assembly:

-

Action: In a separate vial, dissolve the Azide-Peptide (1 eq, 100 µM final) and 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (5 eq, 500 µM final) in 1 mL of 0.1 M Phosphate Buffer (pH 7.4) containing 5% DMSO to aid alkyne solubility.

-

Action: Add the CuSO₄/THPTA pre-mix to the reaction vial.

-

Action: Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate (100 mM in water).

-

Causality: Sodium ascorbate acts as a reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. It must be added last to trigger the cycloaddition.

-

-

Incubation and Quenching:

-

Action: Stir the mixture at room temperature for 2 hours.

-

Action: Quench the reaction by adding EDTA (final concentration 5 mM).

-

Causality: EDTA aggressively strips the copper from the THPTA complex, halting the catalytic cycle and preventing copper-induced aggregation during purification.

-

-

Self-Validation (LC-MS):

-

Action: Analyze the crude mixture via LC-MS.

-

Validation Metric: Confirm the disappearance of the Azide-Peptide mass peak and the appearance of a new peak corresponding to

(if decarboxylative) or

-

Visualizing the Workflow

The following diagram illustrates the logical flow and reagent interactions of the bioconjugation process described above.

Figure 1: Workflow of CuAAC bioconjugation using 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid.

Conclusion

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is far more than a simple building block; it is a highly engineered molecular tool. By leveraging its precise SMILES architecture, medicinal chemists can introduce a metabolically stable pyrazole pharmacophore while simultaneously utilizing the propiolic acid moiety for rapid, high-yield bioconjugation. Adhering to strict, self-validating protocols ensures that this compound can be seamlessly integrated into advanced drug discovery pipelines.

References

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery | Source: Taylor & Francis | URL: [Link] [2]

-

Title: Decarboxylative click cycloaddition: an emerging strategy towards substituted 1,2,3-triazole derivatives | Source: PubMed | URL: [Link] [3]

-

Title: Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications | Source: ACS Publications | URL: [Link] [4]

Solubility & Handling Guide: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid in DMSO

This guide details the solubility, physicochemical behavior, and handling protocols for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) in Dimethyl Sulfoxide (DMSO). It is designed for researchers requiring high-integrity stock solutions for biological screening or synthetic applications.

Executive Summary

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a polar, low-molecular-weight building block (MW: 164.16 g/mol ). Based on Structural-Property Relationship (SPR) analysis of the pyrazole-alkynoic acid pharmacophore, this compound exhibits high solubility in DMSO , theoretically exceeding 100 mM (>16 mg/mL) at ambient temperature.

However, its structural moiety—an electron-deficient alkyne conjugated to a carboxylic acid—presents specific stability risks. While soluble, it is prone to decarboxylation and nucleophilic attack (Michael addition) if mishandled.

Core Recommendations:

-

Target Concentration: 10 mM to 50 mM for standard stock solutions.

-

Dissolution Method: Vortex at room temperature. NEVER heat above 30°C to accelerate dissolution.

-

Storage: -20°C or -80°C; anhydrous conditions are critical to prevent hydrolysis-induced degradation.

Physicochemical Analysis & Solubility Profile

To understand the solubility behavior, we must analyze the molecule's functional groups and their interaction with the solvent (DMSO).

| Property | Value | Implication for DMSO Solubility |

| Molecular Weight | 164.16 g/mol | Small size favors high solubility. |

| LogP (Calc) | ~0.34 | Amphiphilic nature; highly compatible with DMSO's polarity. |

| H-Bond Donors | 1 (COOH) | Forms strong H-bonds with DMSO sulfoxide oxygen ( |

| H-Bond Acceptors | 3 (N, O) | Interacts with water contaminants in "wet" DMSO. |

| pKa (Acid) | ~1.8 – 2.5 | Strong organic acid. Will exist as a solvated neutral species in pure DMSO. |

Mechanism of Solvation

DMSO is a polar aprotic solvent with a high dielectric constant (

-

Carboxylic Acid Interaction: The acidic proton of the propiolic acid moiety forms a stable hydrogen-bonded complex with the oxygen atom of DMSO. This exothermic interaction drives the dissolution process.

-

Pyrazole Ring: The ethyl-substituted pyrazole is lipophilic enough to prevent aggregation, while the nitrogen atoms participate in dipole-dipole interactions with the DMSO sulfur center.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use this protocol for High-Throughput Screening (HTS) or biological assays.

Reagents:

-

Compound: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (Solid).[1]

-

Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm).

Workflow:

-

Weighing: Accurately weigh 1.64 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

-

Note: Amber tubes protect the conjugated alkyne from UV-induced polymerization.

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Mixing: Vortex at medium speed (approx. 1500 rpm) for 30–60 seconds.

-

Visual Check: The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes at ambient temperature .

-

-

QC Check: Invert the tube and check for "schlieren" lines (density gradients) or undissolved crystallites.

Protocol B: Saturation Solubility Determination (Thermodynamic)

Use this protocol if you need to determine the exact solubility limit (S_max).

Methodology: Shake-Flask Method with HPLC Quantitation.

-

Supersaturation: Add excess solid (approx. 50 mg) to 0.5 mL DMSO.

-

Equilibration: Shake at 25°C for 24 hours (protect from light).

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Critical: Do not use Nylon filters (compound may bind). Use PTFE or PVDF.

-

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard curve.

Stability & Degradation Risks

The propiolic acid moiety (

Risk 1: Decarboxylation

Propiolic acids are thermally unstable. Heating them in solution can catalyze the loss of

-

Prevention: Maintain temperature

. Avoid basic buffers in downstream applications until the final dilution step.

Risk 2: Michael Addition (Bio-Assay Interference)

The conjugated triple bond is an electrophile (Michael acceptor). In biological media containing thiols (e.g., Glutathione, Cysteine), the compound may covalently bind to the thiol, reducing effective concentration and causing false positives.

-

Mitigation: Use fresh stock solutions. Avoid storage in buffers containing DTT or mercaptoethanol.

Visualizing the Workflow & Risks

The following diagram illustrates the logical flow for handling this compound, highlighting critical decision points to prevent degradation.

Caption: Operational workflow for solubilizing 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid, highlighting critical stability control points.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Solution turns yellow/brown | Polymerization or oxidation of the alkyne. | Discard solution. Prepare fresh in amber glass. Ensure DMSO is peroxide-free. |

| Gas bubbles evolution | Decarboxylation ( | Sample was likely heated or exposed to strong acid/base. Do not use for quantitative assays. |

| Precipitation upon dilution | "Crash out" in aqueous buffer. | The compound is hydrophobic (LogP ~0.34). Ensure final assay concentration is <100 µM or increase DMSO % in assay (if tolerated). |

| Hygroscopicity | DMSO absorbed water from air. | Water reduces solubility of organic acids. Use a septum-sealed vial and dry DMSO over molecular sieves (3Å). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10110, Propiolic acid. Retrieved from [Link][2]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

-

Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Overview & Strategic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, featured prominently in anti-inflammatory, antipsychotic, and anticancer agents. Functionalization of this ring at the C-3 position via metal-catalyzed cross-coupling unlocks significant chemical space for structure-activity relationship (SAR) exploration[1]. This application note details a robust, three-step synthetic protocol to access 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid starting from 3-bromopyrazole and ethyl propiolate.

A critical challenge in this synthetic route is the handling of ethyl propiolate. As an electron-deficient terminal alkyne, it is highly susceptible to side reactions, including Michael additions, base-catalyzed polymerization, and oxidative homocoupling (Glaser coupling) [2]. To circumvent these competing pathways, this protocol employs a highly optimized Sonogashira coupling utilizing a Pd(II)/Cu(I) co-catalytic system. The use of bis(triphenylphosphine)palladium(II) dichloride (

Retrosynthetic Pathway & Workflow

Figure 1: Three-step synthetic workflow for 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid.

Experimental Protocols

Phase 1: Regioselective N-Alkylation

Objective: Synthesis of 3-bromo-1-ethyl-1H-pyrazole. Causality & Validation: 3-Bromopyrazole exhibits annular tautomerism. Alkylation with ethyl iodide under standard basic conditions yields a regioisomeric mixture of 1-ethyl-3-bromo-1H-pyrazole and 1-ethyl-5-bromo-1H-pyrazole. Because the C-3 position is less sterically hindered than the C-5 position (which is adjacent to the bulky bromine atom), the 3-bromo isomer is the major kinetic product. Strict chromatographic separation is required to ensure isomeric purity prior to the coupling step.

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 3-bromopyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

-

Base Addition: Add finely powdered anhydrous

(2.0 equiv). Stir the suspension at 0 °C for 15 minutes to deprotonate the pyrazole. -

Alkylation: Dropwise add ethyl iodide (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The 3-bromo isomer typically elutes faster (higher

) than the 5-bromo isomer. -

Workup: Quench with saturated aqueous

. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over -

Purification: Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to isolate pure 3-bromo-1-ethyl-1H-pyrazole as a pale yellow oil.

Phase 2: Sonogashira Cross-Coupling

Objective: Synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate.

Causality & Validation: The choice of

-

Catalyst Activation: In a Schlenk flask, combine 3-bromo-1-ethyl-1H-pyrazole (1.0 equiv, 5 mmol),

(5 mol%), and CuI (10 mol%). -

Degassing: Evacuate and backfill the flask with Argon three times. Self-validating visual cue: Failure to exclude oxygen will result in a dark blue/green solution indicative of Cu(II) formation and alkyne homocoupling.

-

Solvent & Reagent Addition: Inject anhydrous, degassed THF (15 mL) and anhydrous

(5 mL). Finally, add ethyl propiolate (1.5 equiv) dropwise. -

Coupling: Heat the mixture to 60 °C. The solution will transition from yellow to a dark brown/black suspension as the active Pd(0) species is generated and

precipitates. -

In-Process Monitoring: Stir for 12-16 hours. Confirm complete consumption of the pyrazole via LCMS (Target

: -

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and amine salts, and wash the filter cake with EtOAc. Concentrate the filtrate.

-

Purification: Purify via silica gel chromatography (Hexanes/EtOAc 85:15) to yield the ynoate ester.

Mechanistic Insights: The Sonogashira Catalytic Cycle

Figure 2: Pd/Cu-catalyzed Sonogashira coupling catalytic cycle.

Phase 3: Controlled Saponification

Objective: Synthesis of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid. Causality & Validation: Saponification of ynoate esters is delicate. Strong bases (like boiling NaOH) or extended reaction times can cause hydration of the triple bond or retro-aldol-type cleavages. Lithium hydroxide (LiOH) in a biphasic THF/water mixture at low temperature provides mild, highly controlled hydrolysis. Careful acidification at 0 °C prevents decarboxylation of the resulting propiolic acid.

-

Hydrolysis: Dissolve ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate (1.0 equiv, 3 mmol) in a 3:1 mixture of THF and

(12 mL). -

Base Addition: Add LiOH monohydrate (2.0 equiv) at 0 °C. Stir at 0 °C for 2 hours, then allow the mixture to slowly reach room temperature.

-

Monitoring: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the ester and the formation of a baseline spot (the lithium carboxylate salt).

-

Workup & Acidification: Remove THF in vacuo at ambient temperature. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

-

Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl dropwise. The product, 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid, will precipitate as a solid.

-

Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure target compound.

Quantitative Data & Reaction Parameters

| Step | Reaction Transformation | Reagents & Catalysts | Temp / Time | Expected Yield | Critical Quality Attribute (CQA) |

| 1 | N-Alkylation | Ethyl Iodide, | 0 °C | 65 - 75% | Isomeric purity (absence of 5-bromo isomer) via NMR/TLC. |

| 2 | Sonogashira Coupling | Ethyl propiolate, | 60 °C / 12-16 h | 70 - 85% | Strict anaerobic environment; LCMS confirms |

| 3 | Saponification | LiOH | 0 °C | 85 - 95% | Temperature control during acidification to prevent decarboxylation. |

References

Application Note: Decarboxylative Click Chemistry Using 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

[1]

Introduction & Strategic Utility

In the realm of high-throughput drug discovery, 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) serves as a critical "masked" alkyne building block.[1] While terminal alkynes are the standard substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often suffer from volatility, oxidative homocoupling (Glaser coupling), or polymerization during storage.[1]

This propiolic acid derivative overcomes these limitations by acting as a stable, solid surrogate for 3-ethynyl-1-ethyl-1H-pyrazole.[1] Through Decarboxylative CuAAC (D-CuAAC) , the carboxylic acid moiety is extruded in situ as CO₂, generating the reactive copper(I)-acetylide species necessary for the click reaction.

Key Advantages[1][2][3]

-

Enhanced Stability: The carboxylic acid group stabilizes the alkyne, preventing degradation typical of electron-rich heteroaryl terminal alkynes.[1]

-

Operational Simplicity: Solid-state handling facilitates precise weighing for automated library synthesis.[1]

-

Pharmacophore Installation: Efficiently installs the 1-ethyl-1H-pyrazole motif—a privileged scaffold in kinase inhibitors (e.g., crizotinib analogues) and GPCR ligands—linked via a 1,2,3-triazole bioisostere.[1]

Mechanistic Insight

The reaction proceeds via a modified CuAAC pathway.[1] Unlike standard click chemistry where a terminal alkyne proton is deprotonated, here the cycle is initiated by the decarboxylation of the propiolate-copper complex.[1]

Reaction Pathway[1][2][3][4][5][6][7][8][9]

-

Complexation: Cu(I) coordinates to the alkyne pi-system of the propiolic acid.[1]

-

Decarboxylation: Thermal activation facilitates the loss of CO₂, resulting in the formation of the active Cu(I)-acetylide intermediate.

-

Cycloaddition: The organic azide coordinates to the Cu-acetylide, followed by ring closure to form the copper-triazolyl intermediate.[1]

-

Protonolysis: Protonation releases the final 1,4-disubstituted 1,2,3-triazole and regenerates the catalyst.[1]

Mechanistic Diagram

Figure 1: Mechanism of Copper-Catalyzed Decarboxylative Azide-Alkyne Cycloaddition (D-CuAAC).[1]

Experimental Protocol: Decarboxylative CuAAC

This protocol is optimized for the synthesis of 1-(substituted)-4-(1-ethyl-1H-pyrazol-3-yl)-1H-1,2,3-triazoles.[1]

Reagents & Equipment

-

Substrate: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (1.0 equiv).

-

Reactant: Organic Azide (1.1 equiv).[1]

-

Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O) (10 mol%).[1][2]

-

Base: Sodium Bicarbonate (NaHCO₃) (20 mol%) — Critical for facilitating decarboxylation.[1]

-

Solvent: DMSO:H₂O (4:1 v/v) or DMF:H₂O.[1]

-

Equipment: Sealed reaction vial or microwave reactor.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Catalyst: Dissolve CuSO₄·5H₂O (25 mg) in degassed water (1 mL).[1]

-

Reductant: Dissolve Sodium Ascorbate (40 mg) in degassed water (1 mL). Prepare fresh.

-

Substrate: Dissolve the propiolic acid (0.5 mmol) in DMSO (2 mL).

-

-

Reaction Assembly:

-

To a 10 mL reaction vial equipped with a magnetic stir bar, add the Propiolic Acid solution (0.5 mmol).

-

Add the Organic Azide (0.55 mmol).[1]

-

Add NaHCO₃ (8.4 mg, 0.1 mmol). Note: Mild base aids the initial deprotonation of the carboxylic acid.

-

Add the Sodium Ascorbate solution (100 µL, 20 mol%).[1]

-

Add the CuSO₄ solution (100 µL, 10 mol%) last.[1] The solution should turn brownish-yellow, indicating Cu(I) generation.[1]

-

-

Execution:

-

Seal the vial and purge the headspace with Nitrogen or Argon for 1 minute.

-

Thermal Method: Heat the block to 60–70°C and stir for 4–6 hours.

-

Microwave Method (Alternative): Irradiate at 80°C for 30–45 minutes.[1]

-

-

Monitoring:

-

Workup & Isolation:

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Inefficient decarboxylation | Increase temperature to 80°C; ensure 20 mol% base is present. |

| Oxidative Coupling | Oxygen presence | Degas solvents thoroughly; maintain inert atmosphere.[1] |

| Copper Contamination | Chelation by pyrazole | Wash organic layer with 10% EDTA or NH₄OH solution.[1] |

| Precipitation | Low solubility of azide | Switch solvent system to t-BuOH:H₂O (1:1) or pure DMSO.[1] |

Advanced Application: 3-Component Synthesis

For generating fully substituted triazoles (1,4,5-trisubstituted), this propiolic acid can be used in an oxidative coupling with aryl boronic acids.[1]

Workflow Summary:

Library Synthesis Workflow

The following diagram illustrates the workflow for using this compound in parallel medicinal chemistry to generate a library of pyrazole-based inhibitors.

Figure 2: High-throughput parallel synthesis workflow for pyrazole-triazole libraries.

References

-

Wang, X.-X., et al. (2020).[1][4][3] "Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully Substituted 1,2,3-Triazoles." The Journal of Organic Chemistry, 85(6), 3576–3586. Link[1]

-

Kolarovič, A., et al. (2011).[1][2] "Copper-Catalyzed Decarboxylative [3+2] Cycloaddition of 2-Alkynoic Acids with Organic Azides." The Journal of Organic Chemistry, 76(7), 2260–2264. Link[1]

-

Moon, N. G., et al. (2016).[1] "Decarboxylative cycloaddition of propiolic acids with azides using a Cu(I) catalyst." Tetrahedron Letters, 57(10), 1123-1126.[1]

-

ChemScene. "Product Data: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid." ChemScene Catalog. Link

Sources

- 1. 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid | 1354706-29-8 [sigmaaldrich.com]

- 2. BJOC - Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles [beilstein-journals.org]

- 3. Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 4. Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

Choosing the Right Esterification Strategy: A Tale of Two Pathways

An In-Depth Guide to the Esterification of Pyrazole Propiolic Acids: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, pyrazole-containing compounds are of significant interest due to their prevalence in a wide array of therapeutic agents.[1][2] Specifically, esters of pyrazole propiolic acids serve as versatile intermediates and target molecules in medicinal chemistry and materials science.

This application note provides a detailed protocol for the efficient esterification of pyrazole propiolic acids. We will delve into the mechanistic rationale behind method selection, offering a comparative analysis of common esterification techniques and presenting a robust, field-proven protocol based on the mild and effective Steglich esterification. Furthermore, we will address common challenges and provide a comprehensive troubleshooting guide to ensure successful synthesis.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. However, the unique structure of a pyrazole propiolic acid—featuring a heterocyclic amine, a reactive alkyne, and a carboxylic acid—necessitates a careful selection of reaction conditions to avoid unwanted side reactions and substrate degradation. The two most common approaches, Fischer and Steglich esterification, offer distinct advantages and disadvantages for this particular substrate class.

The Classic Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven by refluxing the neat alcohol with the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The primary advantage of this method is its cost-effectiveness, utilizing simple and inexpensive reagents.

However, the Fischer esterification is an equilibrium-controlled process, meaning the reaction is reversible.[6][7] To achieve high yields, one must either use a large excess of the alcohol or actively remove the water byproduct as it forms, often with a Dean-Stark apparatus.[4][5] The harsh, acidic, and high-temperature conditions can be detrimental to sensitive substrates. For pyrazole propiolic acids, these conditions could lead to undesired side reactions, such as hydration of the alkyne or degradation of the pyrazole ring.

The Modern Solution: Steglich Esterification

In 1978, Wolfgang Steglich reported a mild and highly efficient esterification method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This reaction proceeds at room temperature under neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[10]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester.[10][11] The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which formally represents the water molecule removed during the condensation.[8]

For pyrazole propiolic acids, the Steglich esterification is the superior choice. Its mild conditions preserve the integrity of both the pyrazole ring and the propiolic acid moiety, leading to cleaner reactions and higher yields of the desired product.[9] While the reagents are more expensive than those for the Fischer method, the enhanced reliability and substrate compatibility justify the cost for valuable or complex molecules.

Visualizing the Synthetic Workflow

The following diagram outlines the decision-making process and general workflow for the esterification of pyrazole propiolic acids.

Caption: Decision workflow for esterifying pyrazole propiolic acids.

Core Protocol: Steglich Esterification of a Pyrazole Propiolic Acid

This protocol describes a general procedure for the esterification of a substituted pyrazole propiolic acid with a primary or secondary alcohol using DCC and DMAP.

Materials and Reagents:

-

Pyrazole Propiolic Acid (1.0 eq)

-

Alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole propiolic acid (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the acid is fully dissolved.

-

Add the alcohol (1.2 eq) followed by DMAP (0.1 eq) to the solution.

-

Cool the flask to 0 °C using an ice bath.

-

-

Addition of Coupling Agent:

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.[8]

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The product ester should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to maximize the precipitation of the DCU byproduct.[12]

-

Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP, saturated NaHCO₃ solution (1x) to remove any unreacted acid, and finally with brine (1x).[12]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Purification:

-

The crude product can be further purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

-

Data Summary and Expected Outcomes

The following table provides a summary of typical parameters for the Steglich esterification of pyrazole propiolic acids. Yields are generally high, but can vary based on the steric hindrance of the substrates and the efficiency of the purification.

| Parameter | Recommended Condition | Rationale & Notes |

| Solvent | Anhydrous Dichloromethane (DCM) | Excellent solubility for reactants and inert under reaction conditions. Other polar aprotic solvents can be used.[8] |

| Alcohol | 1.1 - 1.5 equivalents | A slight excess helps drive the reaction to completion. Primary and secondary alcohols work well. Tertiary alcohols are not suitable for this method.[3] |

| Coupling Agent | DCC (1.1 eq) or DIC (1.1 eq) | DIC (Diisopropylcarbodiimide) can be used instead of DCC. The resulting urea byproduct (DIU) is more soluble in some organic solvents, which can simplify filtration but may complicate chromatography. |

| Catalyst | DMAP (0.05 - 0.2 eq) | A catalytic amount is crucial for efficient esterification of alcohols.[10] |

| Temperature | 0 °C to Room Temperature | Mild conditions prevent side reactions and degradation of sensitive functional groups.[8] |

| Reaction Time | 1 - 6 hours | Typically monitored by TLC until the starting carboxylic acid is consumed. |

| Expected Yield | 70 - 95% | Yields are highly dependent on the specific substrates and purification efficiency. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive reagents (DCC hydrolyzed) or wet solvent/reagents. | Use freshly opened or properly stored DCC. Ensure all solvents and reagents are anhydrous. |